Lipophilicity (XLogP) Differentiation
The computed XLogP value for tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is 3.3 [1]. This represents a substantial increase in lipophilicity relative to the unprotected 5-bromo-3,4-dihydroisoquinoline (XLogP = 2) , a difference of 1.3 log units attributable to the Boc group. Conversely, the 6-bromo regioisomer, despite bearing the same Boc protective group, exhibits a higher LogP of 3.68 [2], a difference of 0.38 units from the 5-bromo target compound. These variations are quantitatively meaningful for reverse-phase chromatographic retention and solvent partitioning.
| Evidence Dimension | Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | 3.3 (XLogP3-AA) |
| Comparator Or Baseline | Unprotected 5-bromo-3,4-dihydroisoquinoline (CAS 1355060-38-6): XLogP = 2; 6-bromo Boc-THIQ (CAS 893566-74-0): LogP = 3.68 |
| Quantified Difference | Target vs. unprotected: ΔXLogP = +1.3; Target vs. 6-bromo isomer: ΔLogP = -0.38 |
| Conditions | Computed values (PubChem XLogP3, Chem960 XLogP, Molbase LogP) |
Why This Matters
Procurement of the correct regioisomer ensures reproducible chromatographic behavior and avoids unintended lipophilicity-driven alterations in synthetic workup or downstream biological assays.
- [1] PubChem. tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. CID 18315369. Accessed 2026-04-20. View Source
- [2] Molbase. 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-butyl ester. CAS 893566-74-0. View Source
